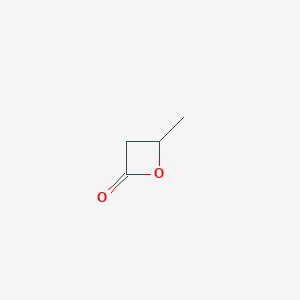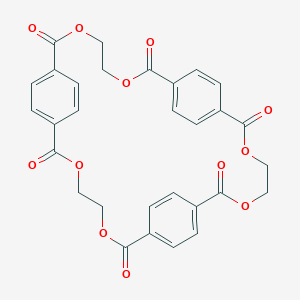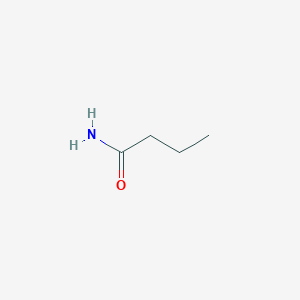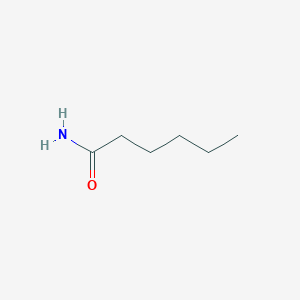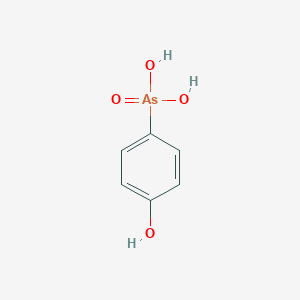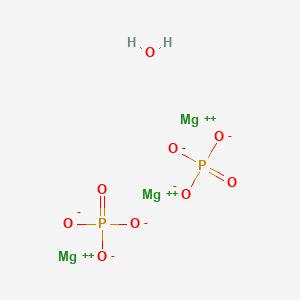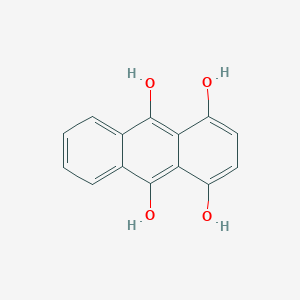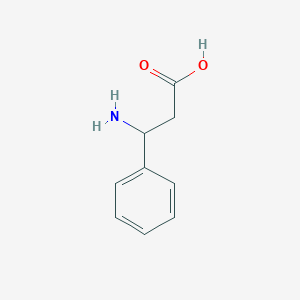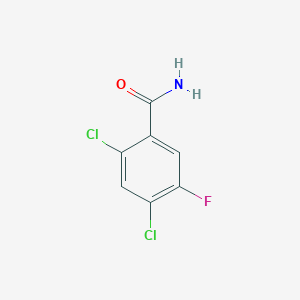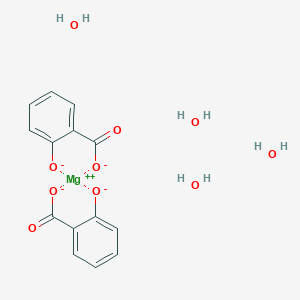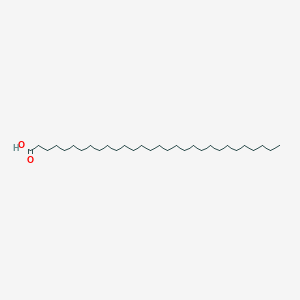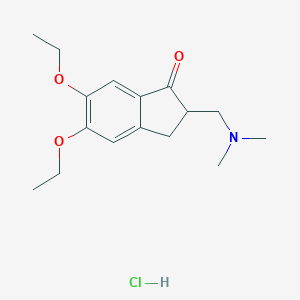
5,6-Diethoxy-2-((dimethylamino)methyl)-2,3-dihydro-1H-inden-1-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Diethoxy-2-((dimethylamino)methyl)-2,3-dihydro-1H-inden-1-one hydrochloride, also known as DMDD, is a chemical compound that has been used in scientific research for its pharmacological properties. DMDD is a potent and selective inhibitor of the vesicular monoamine transporter 2 (VMAT2), which plays a critical role in the packaging and release of monoamine neurotransmitters, such as dopamine, norepinephrine, and serotonin, from synaptic vesicles in the brain.
Mechanism Of Action
5,6-Diethoxy-2-((dimethylamino)methyl)-2,3-dihydro-1H-inden-1-one hydrochloride acts as a competitive inhibitor of VMAT2, binding to the transporter and preventing the uptake of monoamine neurotransmitters into synaptic vesicles. This leads to a decrease in neurotransmitter release and a subsequent reduction in synaptic transmission.
Biochemical And Physiological Effects
5,6-Diethoxy-2-((dimethylamino)methyl)-2,3-dihydro-1H-inden-1-one hydrochloride has been shown to reduce dopamine release in the striatum, a brain region involved in motor control and reward processing, and to decrease serotonin release in the hippocampus, a brain region involved in learning and memory. 5,6-Diethoxy-2-((dimethylamino)methyl)-2,3-dihydro-1H-inden-1-one hydrochloride has also been shown to decrease locomotor activity and induce catalepsy in animal models.
Advantages And Limitations For Lab Experiments
5,6-Diethoxy-2-((dimethylamino)methyl)-2,3-dihydro-1H-inden-1-one hydrochloride is a useful tool for investigating the role of VMAT2 in neurotransmitter release and related pathologies. However, 5,6-Diethoxy-2-((dimethylamino)methyl)-2,3-dihydro-1H-inden-1-one hydrochloride has some limitations, including its relatively short half-life and potential for off-target effects on other transporters and receptors.
Future Directions
Future research on 5,6-Diethoxy-2-((dimethylamino)methyl)-2,3-dihydro-1H-inden-1-one hydrochloride could focus on developing more potent and selective VMAT2 inhibitors, as well as investigating the potential therapeutic applications of VMAT2 inhibition in neurological and psychiatric disorders. Other future directions could include studying the effects of VMAT2 inhibition on other neurotransmitter systems and investigating the potential for combination therapy with other drugs.
Synthesis Methods
5,6-Diethoxy-2-((dimethylamino)methyl)-2,3-dihydro-1H-inden-1-one hydrochloride can be synthesized via a multi-step process involving the condensation of 2,3-dihydro-1H-inden-1-one with 2-dimethylaminoethyl chloride, followed by the reaction with diethyl oxalate and hydrolysis of the resulting ester to yield 5,6-Diethoxy-2-((dimethylamino)methyl)-2,3-dihydro-1H-inden-1-one hydrochloride hydrochloride.
Scientific Research Applications
5,6-Diethoxy-2-((dimethylamino)methyl)-2,3-dihydro-1H-inden-1-one hydrochloride has been used extensively in scientific research to investigate the role of VMAT2 in neurotransmitter release and related pathologies, such as Parkinson's disease, schizophrenia, and drug addiction. 5,6-Diethoxy-2-((dimethylamino)methyl)-2,3-dihydro-1H-inden-1-one hydrochloride has also been used as a tool to study the effects of monoamine depletion on behavior and cognition in animal models.
properties
CAS RN |
137376-71-7 |
|---|---|
Product Name |
5,6-Diethoxy-2-((dimethylamino)methyl)-2,3-dihydro-1H-inden-1-one hydrochloride |
Molecular Formula |
C16H24ClNO3 |
Molecular Weight |
313.82 g/mol |
IUPAC Name |
2-[(dimethylamino)methyl]-5,6-diethoxy-2,3-dihydroinden-1-one;hydrochloride |
InChI |
InChI=1S/C16H23NO3.ClH/c1-5-19-14-8-11-7-12(10-17(3)4)16(18)13(11)9-15(14)20-6-2;/h8-9,12H,5-7,10H2,1-4H3;1H |
InChI Key |
AXYNONIJPOHFIM-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C2C(=C1)CC(C2=O)CN(C)C)OCC.Cl |
Canonical SMILES |
CCOC1=C(C=C2C(=C1)CC(C2=O)CN(C)C)OCC.Cl |
synonyms |
5,6-Diethoxy-2-((dimethylamino)methyl)-2,3-dihydro-1H-inden-1-one hydr ochloride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




